Cas no 1201935-84-3 (4-Amino-1-methyl-1h-pyrazole-3-carbonitrile)
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1-methyl-1H-pyrazole-3-carbonitrile
- 4-amino-1-methylpyrazole-3-carbonitrile
- MHUKCJYFICPCGZ-UHFFFAOYSA-N
- FCH948276
- AK195577
- 1H-Pyrazole-3-carbonitrile, 4-amino-1-methyl-
- SCHEMBL2182503
- 1201935-84-3
- BYB93584
- EN300-2969277
- W13842
- AS-66627
- MFCD19215684
- AKOS006349217
- CS-0044899
- DB-184641
- 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile
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- MDL: MFCD19215684
- Inchi: 1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3
- InChI Key: MHUKCJYFICPCGZ-UHFFFAOYSA-N
- SMILES: N1(C([H])([H])[H])C([H])=C(C(C#N)=N1)N([H])[H]
Computed Properties
- Exact Mass: 122.059246208g/mol
- Monoisotopic Mass: 122.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.6
- XLogP3: 0.2
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614665-100mg |
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |
1201935-84-3 | 100mg |
$ 155.00 | 2023-04-19 | ||
| TRC | A614665-250mg |
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |
1201935-84-3 | 250mg |
$ 316.00 | 2023-04-19 | ||
| TRC | A614665-500mg |
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |
1201935-84-3 | 500mg |
$ 483.00 | 2023-04-19 | ||
| TRC | A614665-1g |
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |
1201935-84-3 | 1g |
$ 684.00 | 2023-04-19 | ||
| Alichem | A049000201-5g |
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |
1201935-84-3 | 95% | 5g |
$847.35 | 2023-09-04 | |
| Chemenu | CM319473-100mg |
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile |
1201935-84-3 | 95+% | 100mg |
$146 | 2021-08-18 | |
| Chemenu | CM319473-250mg |
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile |
1201935-84-3 | 95+% | 250mg |
$243 | 2021-08-18 | |
| Chemenu | CM319473-1g |
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile |
1201935-84-3 | 95+% | 1g |
$669 | 2021-08-18 | |
| abcr | AB489180-1 g |
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |
1201935-84-3 | 1g |
€518.00 | 2023-04-20 | ||
| Apollo Scientific | OR920854-1g |
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile |
1201935-84-3 | 98% | 1g |
£121.00 | 2025-02-21 |
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile Suppliers
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile
Introduction to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile (CAS No: 1201935-84-3)
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, with the chemical formula C₅H₅N₃, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and structural versatility. The presence of both amino and nitrile functional groups in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The CAS number 1201935-84-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research continuity. Pyrazole derivatives have been extensively studied due to their role as scaffolds in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents. The specific substitution pattern of 4-amino-1-methyl-1H-pyrazole-3-carbonitrile positions it as a promising candidate for further functionalization and exploration.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole-based compounds in addressing unmet medical needs. The amino group at the 4-position provides a nucleophilic site for further derivatization, while the methyl group at the 1-position contributes to steric and electronic modulation. The carbonitrile group at the 3-position introduces additional reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines. These features make 4-amino-1-methyl-1H-pyrazole-3-carbonitrile a versatile building block for designing novel therapeutic entities.
In the context of drug development, pyrazole derivatives have shown efficacy against various diseases by interacting with biological targets such as enzymes and receptors. For instance, studies have demonstrated that certain pyrazole-based compounds exhibit inhibitory activity against kinases, which are crucial in signal transduction pathways associated with cancer progression. The structural motif of 4-amino-1-methyl-1H-pyrazole-3-carbonitrile aligns with this trend, suggesting potential applications in oncology research.
Moreover, agrochemical research has leveraged pyrazole derivatives to develop novel pesticides and herbicides. The chemical stability and bioavailability of these compounds make them suitable for field applications. The nitrile group in 4-amino-1-methyl-1H-pyrazole-3-carbonitrile contributes to its persistence, which can be advantageous for long-lasting effects in crop protection strategies. However, careful consideration must be given to environmental impact and degradation pathways to ensure sustainable use.
The synthesis of 4-amino-1-methyl-1H-pyrazole-3-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have improved the efficiency and yield of these processes, making large-scale production more feasible. For example, transition metal-catalyzed cross-coupling reactions can be employed to introduce additional substituents at desired positions on the pyrazole core.
Computational chemistry has also played a pivotal role in understanding the properties of 4-amino-1-methyl-1H-pyrazole-3-carbonitrile. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and pharmacokinetic profiles before experimental validation. These predictions can guide optimization efforts, reducing the time and cost associated with drug discovery pipelines. Collaborative efforts between experimentalists and computational chemists have accelerated the development of lead compounds derived from pyrazole scaffolds.
The pharmacological profile of 4-amino-1-methyl-1H-pyrazole-3-carbonitrile is an area of active investigation. Preclinical studies have explored its interactions with various biological targets, providing insights into its potential therapeutic applications. For example, preliminary data suggest that this compound may modulate immune responses by interacting with cytokine receptors or intracellular signaling pathways. Such findings warrant further exploration through in vitro and in vivo assays to validate its efficacy and safety.
In conclusion, 4-amino-1-methyl-1H-pyrazole-3-carbonitrile (CAS No: 1201935-84-3) represents a structurally interesting and biologically relevant compound with significant potential in pharmaceutical and agrochemical applications. Its unique combination of functional groups makes it a valuable intermediate for synthetic chemistry, while its biological activities position it as a promising candidate for drug development. Continued research into this compound will likely yield novel therapeutics targeting diseases such as cancer and inflammatory disorders.
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